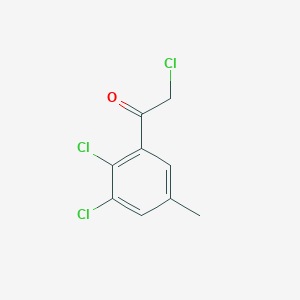
2',3'-Dichloro-5'-methylphenacyl chloride
説明
2,3'-Dichloro-5'-methylphenacyl chloride (DCMPC) is an organochlorine compound that has been used in various scientific applications for over a century. It is a colorless, volatile liquid that has a wide range of uses in the laboratory, including as an insecticide, an industrial solvent, and a reagent for synthesizing other compounds. DCMPC has also been used in a variety of scientific research applications, including as a model compound for studying the mechanism of action of other compounds and as a tool for studying biochemical and physiological processes.
科学的研究の応用
2',3'-Dichloro-5'-methylphenacyl chloride has been used in a variety of scientific research applications, including as a model compound for studying the mechanism of action of other compounds, as a tool for studying biochemical and physiological processes, and as a reagent in organic synthesis. It has been used to study the effects of organochlorine compounds on the environment, as well as the effects of other compounds on organisms. It has also been used in the synthesis of other compounds, such as pharmaceuticals and pesticides.
作用機序
The mechanism of action of 2',3'-Dichloro-5'-methylphenacyl chloride is not well understood, but it is believed that the compound acts by disrupting the cell membrane of the target organism. The compound is believed to bind to the cell membrane and disrupt the normal functioning of the cell, leading to death of the organism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on organisms. It has been shown to cause DNA damage, inhibit protein synthesis, and disrupt the normal functioning of cells. It has also been shown to cause respiratory and neurological damage in some organisms.
実験室実験の利点と制限
The main advantage of using 2',3'-Dichloro-5'-methylphenacyl chloride in laboratory experiments is its low toxicity and low cost. It is relatively safe to use in laboratory experiments, and it is not very expensive to purchase. However, it is volatile and must be handled with care, as it can cause irritation to the skin and eyes. It is also not very stable, so it must be stored in a cool, dry place.
将来の方向性
The future directions for research on 2',3'-Dichloro-5'-methylphenacyl chloride are numerous. One area of research is to further study the mechanism of action of the compound and its effects on organisms. Another area of research is to explore the potential applications of this compound in the synthesis of other compounds, such as pharmaceuticals and pesticides. Additionally, further research could be done to explore the potential uses of this compound in the treatment of diseases. Finally, research could be done to explore the potential environmental impacts of this compound and the ways in which it can be safely used and disposed of.
特性
IUPAC Name |
2-chloro-1-(2,3-dichloro-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c1-5-2-6(8(13)4-10)9(12)7(11)3-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLVIGJGMOPCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















